molecular formula C14H17NO B2451949 N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide CAS No. 2411195-98-5

N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide

Cat. No.: B2451949
CAS No.: 2411195-98-5
M. Wt: 215.296
InChI Key: LSEHUDOHUMTGPC-UHFFFAOYSA-N
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Description

N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide is an organic compound that belongs to the class of amides It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene-5-ylamine.

    Amidation Reaction: The amine is then reacted with prop-2-enoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the amide group to an amine.

    Substitution: The indane moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted indane derivatives are formed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets within proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: This compound features a similar indane moiety but with an acetamide group instead of a prop-2-enamide group.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: This compound has a ketone functional group attached to the indane moiety.

Uniqueness: N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide is unique due to the presence of the prop-2-enamide group, which can participate in additional chemical reactions compared to simpler amides. This structural feature may enhance its utility in synthetic chemistry and its potential biological activity.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-10(2)12-8-7-11-5-4-6-13(11)9-12/h3,7-10H,1,4-6H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHUDOHUMTGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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